molecular formula C17H20N4O6S B11499513 ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

Cat. No.: B11499513
M. Wt: 408.4 g/mol
InChI Key: JZUGJAODCFFTGC-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions

    Thiophene Core Synthesis: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Functional Group Introduction: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Amidation: The butanamide moiety is introduced through an amidation reaction, typically using an amine and an acid chloride.

    Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Final Assembly: The final compound is assembled through esterification and nitration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-ACETYL-4-METHYL-2-[4-(4-AMINO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    ETHYL 5-ACETYL-4-METHYL-2-[4-(4-METHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in ETHYL 5-ACETYL-4-METHYL-2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE imparts unique electronic properties and reactivity, making it distinct from its analogs. This uniqueness can be exploited in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H20N4O6S

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O6S/c1-4-27-17(24)14-10(2)15(11(3)22)28-16(14)19-13(23)6-5-7-20-9-12(8-18-20)21(25)26/h8-9H,4-7H2,1-3H3,(H,19,23)

InChI Key

JZUGJAODCFFTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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